[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate” consists of 16 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Properties : A study by Mabkhot et al. (2019) explored the synthesis of thiazolidinone derivatives, including compounds similar to [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate. These compounds demonstrated moderate anticancer activity (Mabkhot et al., 2019).
Synthesis and Antimicrobial Screening
- Antimicrobial Properties : Mogilaiah and Sakram (2004) researched the synthesis of Mannich bases bearing a 1,8-naphthyridine moiety, which includes derivatives similar to the compound of interest. These bases showed antibacterial activity (Mogilaiah & Sakram, 2004).
Synthesis and Antibacterial Activity
- Antibacterial Properties : Singh et al. (2010) studied the synthesis of azetidinonyl/thiazolidinonyl-4-(3-acetanilido) oxazoles/thiazoles. These compounds, related to [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate, exhibited antibacterial activity (Singh et al., 2010).
Stereochemical Investigation
- Stereochemical Applications : Dandia et al. (2013) investigated the stereochemical aspects of novel dispirobisoxindole derivatives, which are structurally related to the compound of interest. Their research provides insights into the stereochemical properties of such compounds (Dandia et al., 2013).
Fluorescent Probe for Detection
- Detection and Analysis : Nehra et al. (2020) utilized similar compounds for creating a simpler, sensitive, and selective turn-on fluorescent probe for cysteine and homocysteine detection. This showcases the application of such compounds in analytical chemistry (Nehra et al., 2020).
Future Directions
properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-14(20)22-18-15-12-8-4-5-9-13(12)19(16(15)21)11-6-2-1-3-7-11/h1-9H,10H2/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYTVZDLNNPAEK-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)CCl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)CCl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate |
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